Propan-2-yl 3,4-dihydroxybenzoate
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Overview
Description
Propan-2-yl 3,4-dihydroxybenzoate: , also known as isopropyl 3,4-dihydroxybenzoate, is an ester derivative of 3,4-dihydroxybenzoic acid. This compound is characterized by the presence of a propan-2-yl group attached to the carboxyl group of 3,4-dihydroxybenzoic acid. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3,4-Dihydroxybenzoic acid+IsopropanolH2SO4Propan-2-yl 3,4-dihydroxybenzoate+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous flow reactor to enhance efficiency and yield. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 3,4-dihydroxybenzoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydroxybenzyl alcohol
Substitution: Various ester or ether derivatives
Scientific Research Applications
Chemistry: Propan-2-yl 3,4-dihydroxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of ester derivatives of dihydroxybenzoic acid on cellular processes.
Industry: In the industrial sector, this compound is used in the formulation of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of propan-2-yl 3,4-dihydroxybenzoate involves its hydrolysis to release 3,4-dihydroxybenzoic acid. This acid can then participate in various biochemical pathways, exerting its effects through interactions with specific molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
- Propan-2-yl 2,5-dihydroxybenzoate
- Propan-2-yl 3,5-dihydroxybenzoate
- Propan-2-yl 2,4-dihydroxybenzoate
Comparison: Propan-2-yl 3,4-dihydroxybenzoate is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its reactivity and interactions with biological targets. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.
Properties
IUPAC Name |
propan-2-yl 3,4-dihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFUKKJQWVKLJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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